molecular formula C22H18N4O5S B2431977 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895430-13-4

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2431977
CAS No.: 895430-13-4
M. Wt: 450.47
InChI Key: DCERSEJIEXAKBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, a related compound, was identified as a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is vital in treating various carcinomas (Borzilleri et al., 2006).

Antimicrobial Applications

Thiazole derivatives, closely related to the compound , have shown significant antimicrobial activity. These derivatives were effective against gram-positive and gram-negative bacterial species as well as fungal species like Candida albicans and Aspergillus niger (Chawla, 2016).

Amoebicidal Activity

In a study exploring potential amoebicides, N-substituted 2-nitro-4,5-dimethoxybenzamides, analogous to the compound in focus, were synthesized. However, these compounds did not show significant amoebicidal activity against E. histolytica (Misra & Saxena, 1976).

Crystallographic and Structural Analysis

Structural analysis of compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide provides insights into their solid-state arrangement and properties. Such analyses reveal the influence of different substituents on the geometry and intermolecular interactions of these compounds (Latiff et al., 2020).

Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit potential as anticancer agents. These compounds were tested against various human cancer cell lines, showing promising activity (Mohan et al., 2021).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-30-17-8-9-18(31-2)20-19(17)24-22(32-20)25(13-14-5-4-10-23-12-14)21(27)15-6-3-7-16(11-15)26(28)29/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERSEJIEXAKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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